PTH-norvaline

Descripción general

Descripción

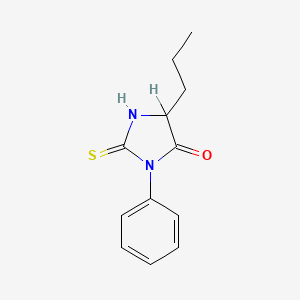

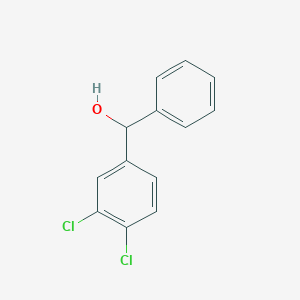

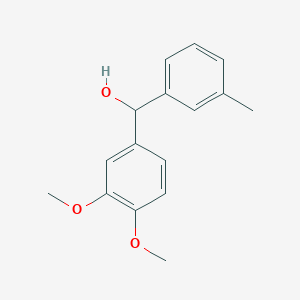

Molecular Structure Analysis

The molecular formula of PTH-norvaline is C12H14N2OS . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .

Physical And Chemical Properties Analysis

PTH-norvaline is a white powder . It has a molecular weight of 234.32 . It forms a clear colorless solution at 25 mg plus 0.5 ml of methanol:dimethylformamide (2:1) .

Aplicaciones Científicas De Investigación

Enantiomeric Resolution in Chromatography

Research has explored the use of phenylthiohydantoin (PTH)-amino acids, including PTH-norvaline, in the enantiomeric resolution by micellar electrokinetic chromatography. This technique involves using chiral surfactants for the separation and optical resolution of PTH derivatives of amino acids like norvaline. Such methods are crucial in analytical chemistry for separating and analyzing the optical isomers of compounds, offering potential applications in pharmaceutical analysis and quality control (Otsuka & Terabe, 1990); (Otsuka et al., 1991).

Bone Formation and Regeneration

PTH, including its derivatives, is known for its role in bone formation. It has been studied for its regenerative applications, such as in fracture healing and treating osseous defects in the oral cavity. Research using animal models has substantiated the role of PTH/PTH-related protein in bone formation, particularly in the craniofacial region. This indicates potential applications of PTH in dental research and treatment of bone-related disorders (Chan & McCauley, 2013).

Chiral Electrokinetic Chromatography

Studies have also focused on optimizing the enantioseparation of PTH-amino acid derivatives in chiral electrokinetic chromatography. This research contributes to the development of more efficient and accurate methods for the chiral separation of amino acids, which is important in various scientific fields, including pharmaceuticals and biotechnology (Agnew-Heard et al., 2000).

Bone Anabolism and Treatment of Osteoporosis

PTH has been studied for its anabolic effects on bone, particularly in the context of osteoporosis treatment. Research has shown thatintermittent PTH treatment can lead to significant increases in bone mineral density and content. This suggests its potential as a powerful bone anabolic agent for the treatment of conditions like osteoporosis, highlighting the importance of understanding its mechanisms of action in bone metabolism (Kramer et al., 2009); (Alkhiary et al., 2005).

Effects on SOST Gene and Bone Formation

Further research into the molecular mechanisms of PTH's bone anabolic action revealed its influence on the SOST gene, which is a negative regulator of bone formation. By suppressing SOST expression, intermittent PTH treatment contributes to bone anabolism, offering insights into its potential therapeutic applications in bone diseases (Keller & Kneissel, 2005).

Enhancement in Fracture Healing

PTH, particularly its synthetic analogs like PTH (1-34), has shown promising results in enhancing fracture healing. This encompasses not only the acceleration of the normal fracture healing process but also improvements in bone strength and structure in the context of osteoporosis and other bone diseases (Chalidis et al., 2007).

Historical Overview and Future Directions

A comprehensive overview of the history and future directions of PTH research reveals the hormone's multifaceted role in bone and mineral metabolism. The therapeutic potential of PTH, particularly in osteoporosis treatment and bone regeneration, continues to be a significant area of research (Potts, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXHUPAUYHHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386784 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PTH-norvaline | |

CAS RN |

66703-27-3 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

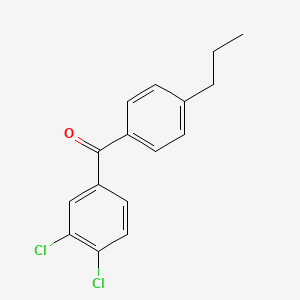

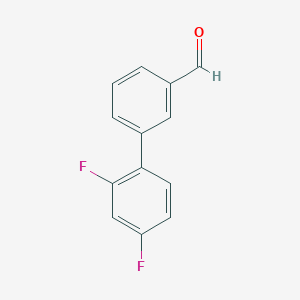

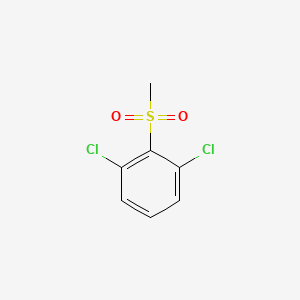

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)